molecular formula C18H17Cl2FN2O3S B5220804 N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide

N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B5220804
M. Wt: 431.3 g/mol
InChI Key: BSROTMKJCPAYKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidinecarboxamide derivatives often involves nucleophilic substitution reactions, where halogenated aromatic compounds are coupled with piperidine under controlled conditions. For example, the feasibility of nucleophilic displacement of bromide in a pyrazole ring with fluoride to produce radiolabeled compounds for receptor studies demonstrates the complexity and versatility of synthesizing halogenated piperidine derivatives (Katoch-Rouse & Horti, 2003). Additionally, the synthesis of biologically active O-substituted derivatives of piperidine sulfonamides through coupling reactions under dynamic pH control in aqueous media showcases the intricate steps involved in creating functionalized piperidine scaffolds (Khalid et al., 2013).

Molecular Structure Analysis

Understanding the molecular structure of N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide requires advanced techniques like X-ray crystallography. Studies on related compounds, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provide insights into the conformational analysis and molecular interactions with receptors, highlighting the importance of the spatial arrangement of functional groups in determining biological activity (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide is influenced by the presence of sulfonyl and chlorophenyl groups. These groups can undergo various chemical reactions, such as nucleophilic substitutions or additions, depending on the reaction conditions and the presence of other reactive species. The synthesis and biological screening of related piperazine-1-yl-aroylamino derivatives demonstrate the compound's potential for modification and the development of bioactive molecules (Guna et al., 2009).

Physical Properties Analysis

The physical properties of N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide, such as solubility, melting point, and crystalline structure, are critical for its application and handling. While specific data on this compound may not be readily available, studies on structurally related compounds provide a basis for predicting its behavior. For example, the crystal and molecular structure studies of similar piperidinyl derivatives reveal details about their crystallization patterns and molecular conformations, which are essential for understanding the compound's physical characteristics (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interactions with other chemical entities, are influenced by its functional groups. The synthesis and ex-vivo and in vitro screening of sulfonamide derivatives of related compounds demonstrate how modifications can affect CB1 receptor antagonism, providing insights into the chemical behavior and potential applications of such molecules (Srivastava et al., 2008).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN2O3S/c19-13-1-6-16(20)17(11-13)22-18(24)12-7-9-23(10-8-12)27(25,26)15-4-2-14(21)3-5-15/h1-6,11-12H,7-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSROTMKJCPAYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

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